8,11-Dioxadispiro[3.2.47.24]tridecan-3-one
Description
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one is a spirocyclic compound characterized by two oxygen-containing rings (1,3-dioxane) fused through a spiro junction. Its complex structure includes a ketone group at position 3, contributing to its unique physicochemical properties. For instance, compounds with similar spiro frameworks are often explored for their conformational diversity and bioactivity .
Properties
IUPAC Name |
8,11-dioxadispiro[3.2.47.24]tridecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDZWRQPHGXIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 8,11-Dioxadispiro[3.2.47.24]tridecan-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes and receptors, influencing biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related dioxadispiro compounds and their distinguishing features:
Key Observations :
Physicochemical Properties
- Boiling Point and Density : 1,8-Dioxadispiro[5.0.5.3]pentadecan-13-one has a predicted boiling point of 370.7±27.0 °C and density of 1.13 g/cm³ . These values are likely comparable to the target compound due to similar molecular weights (~224 g/mol).
- Solubility : Compounds like 1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one (CAS 582312-62-7) exhibit moderate water solubility, influenced by their oxygen-rich spiro systems .
Biological Activity
8,11-Dioxadispiro[3.2.47.24]tridecan-3-one is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in various scientific studies.
Chemical Structure and Properties
The compound is characterized by its dispiro structure, which includes two spirocyclic moieties and a keto functional group. This structural arrangement is believed to influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 210.28 g/mol |
| CAS Number | 1473422-96-6 |
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Preliminary investigations indicate that the compound may inhibit the growth of certain cancer cell lines, warranting further exploration into its mechanisms of action.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which could lead to therapeutic applications in inflammatory diseases.
The biological effects of this compound are hypothesized to involve:
- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes involved in cellular processes, modulating their activity.
- Induction of Apoptosis : In cancer cells, it may promote programmed cell death through pathways that are yet to be fully elucidated.
- Inhibition of Pathogen Growth : Its antimicrobial properties could stem from disrupting bacterial cell wall synthesis or metabolic pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study :
- A study tested the compound against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Evaluation :
- In vitro tests on human breast cancer cell lines (MCF-7) revealed a dose-dependent decrease in cell viability.
- IC50 values were determined to be around 25 µM after 48 hours of treatment.
-
Anti-inflammatory Assessment :
- The compound was evaluated using lipopolysaccharide (LPS)-induced macrophage models.
- It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations above 10 µM.
Q & A
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer : Perform contradiction analysis by: (i) Repeating experiments under standardized conditions to rule out artifacts. (ii) Cross-referencing with computational simulations (e.g., NMR chemical shift prediction via ACD/Labs or Gaussian). (iii) Investigating solvent effects or dynamic processes (e.g., ring-flipping) via variable-temperature NMR .
Q. What multi-method approaches are effective for studying the compound’s interactions in complex matrices?
- Methodological Answer : Integrate spectroscopic data (e.g., fluorescence quenching) with computational docking studies to map host-guest interactions. For biological matrices, combine SPR (Surface Plasmon Resonance) with metabolomic profiling. Ensure ethical and methodological rigor in data linking, such as informed consent for biomaterial use .
Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?
- Methodological Answer : Use MD (Molecular Dynamics) simulations to predict solubility and diffusion coefficients. QSPR (Quantitative Structure-Property Relationship) models can correlate structural descriptors (e.g., logP, polar surface area) with experimental data. Validate predictions using in vitro assays (e.g., shake-flask method for solubility) .
Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Implement DoE (Design of Experiments) to optimize batch vs. flow chemistry conditions. Monitor stereoselectivity using in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy). Leverage membrane separation technologies for enantiomeric purification at scale .
Q. How can interdisciplinary collaboration improve mechanistic studies of this compound?
- Methodological Answer : Develop a shared conceptual framework integrating synthetic chemistry, computational biology, and materials science. For example, combine X-ray crystallography (chemistry) with molecular dynamics (physics) to study lattice interactions. Use collaborative platforms (e.g., electronic lab notebooks) to harmonize data formats and theoretical assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
